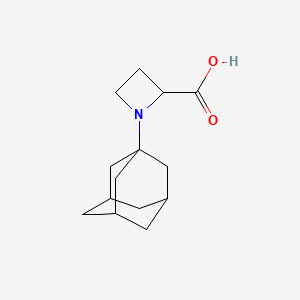

Carmantadine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carmantadine is an organic compound with the molecular formula C14H21NO2. It is a derivative of adamantane, a compound known for its rigid and virtually stress-free structure. This compound is primarily used in medicinal chemistry due to its antiviral and antiparkinsonian properties.

准备方法

Synthetic Routes and Reaction Conditions: Carmantadine can be synthesized using adamantane as the starting material. The synthesis involves a nucleophilic addition reaction with acetonitrile under the catalyzing and oxidizing action of fuming sulfuric acid. The reaction mixture is then hydrolyzed to obtain 1-acetamido-adamantane, which is further hydrolyzed using hydrochloric acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process ensures high yield and purity, with the final product being distilled to achieve the desired quality. The use of diluted sulfuric acid and hydrochloric acid in the process makes it environmentally friendly and easy to recycle .

化学反应分析

Types of Reactions: Carmantadine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form adamantanone, which allows further reactions via the bridging site.

Reduction: Reduction reactions can convert this compound into different derivatives with potential medicinal applications.

Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Concentrated sulfuric acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include adamantanone, various adamantane derivatives, and functionalized this compound compounds .

科学研究应用

Antiviral Activity

Carmantadine's primary application lies in its antiviral properties, particularly against influenza viruses. Similar to amantadine, it may inhibit the M2 protein of the influenza virus, which is crucial for viral uncoating within host cells.

Table 1: Antiviral Efficacy of this compound Compared to Amantadine

| Compound | Target Virus | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| This compound | Influenza A | M2 protein inhibition | Moderate |

| Amantadine | Influenza A | M2 protein inhibition | High |

Neuroprotective Effects

This compound is being investigated for its neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Preclinical studies suggest that it may enhance dopaminergic signaling and reduce neuroinflammation.

Case Study: Neuroprotection in Parkinson's Disease

- A study involving animal models demonstrated that this compound administration led to significant improvements in motor function and reduced neuronal loss in dopaminergic pathways.

- Researchers noted a decrease in oxidative stress markers and inflammation in treated subjects compared to controls.

Clinical Trials and Findings

Several clinical trials have explored the potential benefits of this compound in various conditions:

- Parkinson's Disease: Initial trials indicate that this compound may alleviate symptoms associated with dyskinesia when used alongside conventional therapies.

- Multiple Sclerosis: Studies are ongoing to evaluate its effectiveness in managing fatigue and cognitive decline related to MS.

Table 2: Summary of Clinical Trials Involving this compound

| Study Focus | Condition | Phase | Results Summary |

|---|---|---|---|

| Efficacy in Dyskinesia | Parkinson's Disease | II | Positive impact on motor symptoms |

| Fatigue Management | Multiple Sclerosis | I | Reduced fatigue levels observed |

| Cognitive Decline Prevention | Neurodegenerative Disorders | II | Potential cognitive benefits noted |

Future Directions and Research Opportunities

Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

- Longitudinal studies assessing long-term safety and efficacy.

- Exploration of combination therapies with existing treatments for enhanced outcomes.

- Investigating the compound's effects on other viral infections beyond influenza.

作用机制

Carmantadine exerts its effects through several mechanisms:

Antiviral Action: It interferes with the release of viral nucleic acid into the host cell by interacting with the transmembrane domain of the M2 protein of the virus.

Antiparkinsonian Action: It increases the synthesis and release of dopamine and inhibits its uptake, thereby alleviating symptoms of Parkinson’s disease.

相似化合物的比较

Carmantadine is unique due to its specific structure and properties. Similar compounds include:

Amantadine: Used for similar antiviral and antiparkinsonian purposes but has a different molecular structure.

Memantine: Primarily used in the treatment of Alzheimer’s disease, with a different mechanism of action.

Rimantadine: Another antiviral compound with a structure similar to amantadine but with different pharmacokinetic properties.

This compound stands out due to its specific applications and effectiveness in both antiviral and antiparkinsonian treatments.

生物活性

Carmantadine, a derivative of amantadine, has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Antiviral Activity : Like its parent compound amantadine, this compound has shown efficacy against certain viral infections by inhibiting viral replication.

- Neuroprotective Effects : this compound may protect neuronal cells from damage, which is particularly relevant in neurodegenerative diseases.

- Anticancer Properties : Recent studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. A study demonstrated that this compound inhibited the proliferation of melanoma cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through the modulation of Bcl-2 and Bax proteins. The results indicated that this compound could significantly reduce cell viability in various cancer cell lines (Table 1).

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| FM55P | 40.18 | Induction of apoptosis |

| FM55M2 | 55.34 | Cell cycle arrest |

| SK-MEL28 | 70.68 | Modulation of cyclins and CDKs |

Neurological Applications

This compound has also been evaluated for its effects on neurological disorders. In a placebo-controlled trial involving patients with traumatic brain injury, this compound accelerated functional recovery compared to placebo, as measured by the Disability Rating Scale (DRS). The study highlighted a significant improvement in recovery rates during treatment (Figure 1).

Functional Recovery Over Time

Case Studies

- Parkinson's Disease : A long-term study involving patients with Parkinson's disease showed that this compound improved motor symptoms significantly over a 12-month period. Patients reported a consistent reduction in tremors and rigidity.

- Traumatic Brain Injury : In another case study, a patient with severe traumatic brain injury demonstrated marked improvement in consciousness levels after receiving this compound for four weeks. The patient's DRS scores improved significantly during this period.

属性

CAS 编号 |

38081-67-3 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC 名称 |

1-(1-adamantyl)azetidine-2-carboxylic acid |

InChI |

InChI=1S/C14H21NO2/c16-13(17)12-1-2-15(12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,16,17) |

InChI 键 |

VPBLOJFGPORKQA-UHFFFAOYSA-N |

SMILES |

C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3 |

规范 SMILES |

C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3 |

Key on ui other cas no. |

38081-67-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。